molecular formula C7H9NO B1666329 4-Hydroxybenzylamine CAS No. 696-60-6

4-Hydroxybenzylamine

Cat. No. B1666329
M. Wt: 123.15 g/mol
InChI Key: RQJDUEKERVZLLU-UHFFFAOYSA-N
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Patent
US04507499

Procedure details

10 g 4-methoxy benzylamine chlorohydrate of formula (IV) are reflux boiled for 4 hours with 16 ml hydrobromic acid 48% (d=1.47) (or 20 ml aqueous hydroiodic acid). The obtained solution is vacuum concentrated to dryness. The residue, treated with acetonitrile, provides 11.75 g (theorical yield, m.p. 175°-180° C.) 4-hydroxy benzylamine bromohydrate of formula (V) when HBr is used.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.Br>I>[OH:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue, treated with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.75 g
YIELD: CALCULATEDPERCENTYIELD 130.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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